methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate
Description
Properties
CAS No. |
32222-44-9 |
|---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Keto Acid Intermediate
The preparation begins with synthesizing 2-(3-chlorophenyl)-2-oxoacetic acid, an α-keto acid precursor. Adapted from a validated route for ortho-substituted analogs, the process involves:
-
Grignard Reaction : Reacting 3-bromochlorobenzene with magnesium in tetrahydrofuran (THF) to form a Grignard reagent.
-
Nucleophilic Addition : Treating the Grignard reagent with dimethyl oxalate at −70°C to yield methyl 3-chlorobenzoylformate.
-
Hydrolysis : Saponification with aqueous sodium hydroxide followed by acidification with HCl to produce 2-(3-chlorophenyl)-2-oxoacetic acid.
Key Reaction Conditions:
Catalytic Asymmetric Hydrogenation
The α-keto acid undergoes enantioselective hydrogenation using a chiral ruthenium catalyst, (R)-[RuCl(p-cymene)(BINAP)]Cl:
-
Reaction Setup : Combining the α-keto acid (2 mmol), (R)-catalyst (0.002 mmol), and tert-butoxide base (tBuOK) in anhydrous n-butanol.
-
Hydrogenation : Applying H₂ pressure (50–100 bar) at room temperature for 24 hours.
-
Workup : Acidic extraction and crystallization to isolate (S)-2-(3-chlorophenyl)-2-hydroxyacetic acid.
Performance Metrics:
| Parameter | Value |
|---|---|
| Enantiomeric Excess | 97–99% ee |
| Yield | 85–92% |
| Catalyst Loading | S/C = 1000 |
This method achieves high stereoselectivity due to the BINAP ligand’s chiral environment, which directs hydrogen addition to the re face of the keto group.
Enzymatic Dynamic Kinetic Resolution of Racemic Mixtures
Racemic Synthesis via Classical Esterification
Racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate is synthesized by:
Enzymatic Resolution
Lipases (e.g., Candida antarctica Lipase B) resolve the racemate via kinetic resolution:
Process Efficiency:
| Metric | Value |
|---|---|
| Enantiomeric Ratio (E) | >200 |
| Residual (S)-Ester | 98% ee |
This method is scalable but requires costly enzymes and prolonged reaction times.
Stereoselective Reduction of α-Keto Esters
Borane-Mediated Reduction
Methyl 3-chlorobenzoylformate is reduced using chiral oxazaborolidine catalysts:
Outcomes:
| Parameter | Value |
|---|---|
| Yield | 88% |
| ee | 94% |
Meerwein-Ponndorf-Verley (MPV) Reduction
Employing aluminum isopropoxide and isopropanol as a hydrogen donor:
Limitations:
-
Moderate enantioselectivity (70–80% ee).
-
Requires stoichiometric amounts of aluminum reagent.
Industrial-Scale Production Methods
Continuous Flow Hydrogenation
To enhance throughput, α-keto acid hydrogenation is conducted in continuous flow reactors:
Crystallization-Induced Dynamic Resolution (CIDR)
Combining racemic synthesis and selective crystallization:
-
Racemic Feed : Produced via esterification.
-
Seeding : Introducing (S)-enantiomer crystals to bias crystallization.
Comparative Analysis of Preparation Methods
Table 1: Method Efficiency and Scalability
| Method | ee (%) | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 99 | 92 | High | Moderate |
| Enzymatic Resolution | 98 | 85 | Medium | Low |
| CBS Reduction | 94 | 88 | Low | High |
| Continuous Flow | 98 | 95 | High | High |
Table 2: Reaction Conditions and Catalysts
| Method | Catalyst | Solvent | Temperature | Pressure |
|---|---|---|---|---|
| Hydrogenation | Ru-BINAP | nBuOH | RT | 50 bar H₂ |
| Enzymatic Resolution | CALB Lipase | Buffer | 37°C | Ambient |
| CBS Reduction | Oxazaborolidine | THF | −20°C | Ambient |
Challenges and Optimization Strategies
Byproduct Formation in Grignard Reactions
Catalyst Deactivation in Hydrogenation
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Methyl (2S)-2-(3-chlorophenyl)-2-oxoacetate.
Reduction: Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyethanol.
Substitution: Methyl (2S)-2-(3-hydroxyphenyl)-2-hydroxyacetate.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Pharmaceutical Compounds
Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for creating derivatives that exhibit biological activity. For instance, it has been utilized in the development of sodium channel blockers, which are crucial in treating conditions like epilepsy and chronic pain .
1.2 Anticancer Research
Recent studies have highlighted its potential in anticancer research, particularly concerning prostate cancer. The compound has been evaluated for its ability to inhibit voltage-gated sodium channels expressed in cancer cells. Research demonstrated that specific enantiomers derived from this compound could significantly reduce tumor growth in xenograft models . This underscores its potential as a lead compound for developing new cancer therapeutics.
Chemical Synthesis Applications
2.1 Asymmetric Synthesis
The compound is also notable for its role in asymmetric synthesis, where it can be used to produce chiral molecules with high enantiomeric purity. This is particularly important in pharmaceuticals, where the efficacy and safety of drugs can depend on their stereochemistry . The use of this compound in such processes allows chemists to explore various synthetic pathways to obtain desired pharmacological profiles.
2.2 Development of New Chemical Entities
In addition to its role as an intermediate, this compound can be modified to create new chemical entities with enhanced properties. Researchers have utilized it to synthesize novel hydroxyamide derivatives that have shown promising results as sodium channel blockers . These derivatives are being studied for their potential therapeutic effects on various neurological disorders.
Case Studies
Mechanism of Action
The mechanism of action of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze ester bonds. The hydrolysis of the ester bond releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 32222-44-9 | C₉H₉ClO₃ | 200.62 | 3-chlorophenyl, (S)-configuration | Chiral center with hydroxyl and ester groups; mono-halogenated aryl group. |
| Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate | 1159815-54-9 | C₉H₈BrClO₃ | 247.16 | 3-bromo-4-chlorophenyl | Dihalogenated aryl group; increased molecular weight due to Br substitution. |
| Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate | 35925-27-0 | C₉H₈Cl₂O₃ | 235.07 | 3,4-dichlorophenyl | Two adjacent Cl atoms; higher Cl content may enhance lipophilicity. |
| Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate | 1821776-64-0 | C₁₀H₉F₃O₃ | 234.17 | 3-(trifluoromethyl)phenyl | Electron-withdrawing CF₃ group; potential for altered metabolic stability. |
| (R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (Enantiomer) | 153294-00-9 | C₉H₉ClO₃ | 200.62 | 3-chlorophenyl, (R)-configuration | Mirror-image stereochemistry; differences in chiral recognition or biological activity. |
| Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate hydrochloride | 141109-14-0 | C₉H₁₁Cl₂NO₂ | 244.10 | 2-chlorophenyl, amino group (replaces hydroxyl) | Amino substitution alters polarity and hydrogen-bonding capacity; hydrochloride salt form. |
| Methyl (2S)-2-(2-chlorophenyl)-2-[(2-(thiophen-2-yl)ethyl)amino]acetate hydrochloride | 76-93-7 (analog) | C₁₅H₁₇Cl₂NO₂S | 346.27 | 2-chlorophenyl, thiophene-ethylamino side chain | Bulky N-substituent; potential for receptor binding modulation. |
Key Observations from Structural Comparisons
Halogenation Patterns: The 3-chlorophenyl derivative (main compound) exhibits moderate lipophilicity compared to dichloro () or bromo-chloro analogs (), which may influence solubility and membrane permeability .
Stereochemical Variations :
- The (S)-enantiomer (CAS 32222-44-9) and (R)-enantiomer (CAS 153294-00-9) share identical molecular formulas but differ in spatial arrangement, which is critical in enantioselective catalysis or drug-receptor interactions .
The thiophene-ethylamino side chain () adds steric bulk and introduces sulfur-containing heterocycles, which may enhance binding affinity in therapeutic contexts .
Biological Activity
Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, also known as methyl 2-(3-chlorophenyl)-2-hydroxyacetate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C10H11ClO3 and a molecular weight of 216.65 g/mol. Its structure includes a chlorophenyl group, which is critical for its biological activity. The presence of the hydroxyl and ester functional groups contributes to its interaction with biological targets.
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and metabolic disorders.
- Anticancer Activity : The compound has shown promising results as a histone deacetylase inhibitor (HDACI). In vitro studies demonstrate its ability to inhibit cell proliferation in cancer cell lines, such as HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, which is comparable to established chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
- Metabolic Effects : It has been studied for its potential role in improving metabolic characteristics related to cardiovascular diseases. Compounds structurally similar to this compound have been shown to enhance antiplatelet bioactivity, which is crucial for preventing thrombotic events .
Case Studies
- In Vitro Studies : A series of experiments were conducted where this compound was tested against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that this compound may serve as a lead for developing new anticancer drugs.
- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments have indicated that modifications in the ester moiety could affect the rate of formation of active metabolites, thereby influencing therapeutic efficacy and safety profiles .
Data Table: Biological Activity Summary
| Activity Type | Description | IC50 Values |
|---|---|---|
| Anticancer Activity | Inhibition of HeLa cell proliferation | 0.69 - 11 μM |
| Antiplatelet Activity | Enhanced bioactivity in cardiovascular models | Not specified |
| Metabolic Improvement | Potential reduction in thrombotic risk | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate in academic laboratories?
- Methodology : The compound can be synthesized via modified Curtius or Passerini reactions using (±)-3-chlorophenylglycine derivatives as precursors. Key steps include:
- Esterification : Reacting the hydroxy acid with methanol under acidic conditions.
- Purification : Column chromatography (SiO₂, ethyl acetate/cyclohexane gradients) to isolate enantiomers .
- Optimization : Stirring at 0°C to minimize racemization and improve yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR (e.g., δ 3.81 ppm for methoxy groups, δ 5.35 ppm for chiral center protons) confirm stereochemistry and substituent positions .
- IR Spectroscopy : Peaks at 2149 cm⁻¹ (isocyano groups) and 1758 cm⁻¹ (ester carbonyl) validate functional groups .
- HR-MS : Ensures molecular ion accuracy (e.g., m/z 209.02421 for [M]) .
Q. What safety protocols are essential when handling this compound in research settings?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation exposure; monitor air quality per EC Regulation No. 1272/2008 .
- First Aid : Immediate fresh air exposure for inhalation incidents and artificial respiration if needed, as per GHS guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) of the (2S)-enantiomer?
- Methodology :
- Chiral Catalysts : Employ Sharpless epoxidation or enzymatic resolution (e.g., lipases) to bias the (S)-configuration .
- Temperature Control : Reactions at 0°C reduce kinetic racemization, as demonstrated in analogous chlorophenyl ester syntheses .
- Crystallography : X-ray diffraction (e.g., CCDC data) confirms absolute configuration post-synthesis .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., para-chloro vs. meta-chloro) and correlate with bioassay results (e.g., antimicrobial activity) .
- Dose-Response Curves : Use IC₅₀ comparisons to differentiate intrinsic activity from assay-specific artifacts .
Q. How can researchers address discrepancies in NMR chemical shifts for derivatives with varying substituents?
- Methodology :
- Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ spectra to identify solvent-induced shifts (e.g., δ 7.42 ppm for aromatic protons in non-polar solvents) .
- Computational Modeling : Density Functional Theory (DFT) simulations predict shifts for novel derivatives, reducing experimental ambiguity .
Q. What advanced purification techniques improve yield for lab-scale synthesis?
- Methodology :
- HPLC with Chiral Columns : Achieve >99% ee using Daicel CHIRALPAK® columns with hexane/isopropanol mobile phases .
- Recrystallization : Use ethyl acetate/hexane mixtures to remove diastereomeric impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
